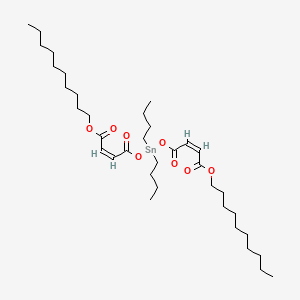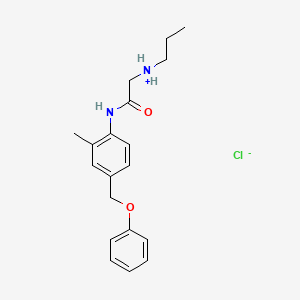![molecular formula C26H37ClN4O6S2 B13760129 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 575-52-0](/img/structure/B13760129.png)
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex chemical entity that combines two distinct molecular structures. The first part, 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate, is known for its applications in pharmaceuticals, particularly as a local anesthetic. The second part, 3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a derivative of penicillin, indicating its potential use in antibiotic formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Industrial Production Methods
- Industrial production of these compounds typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The processes are optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: This compound can undergo hydrolysis to break down into its constituent parts.
Acylation and Alkylation: It can participate in acylation and alkylation reactions to form new derivatives.
Common Reagents and Conditions
- Common reagents include thionyl chloride, acyl chlorides, and various nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
- The major products formed from these reactions include various substituted benzoates and penicillin derivatives, each with unique pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry
- These compounds are used as intermediates in the synthesis of more complex molecules, serving as building blocks for various chemical reactions .
Biology
- In biological research, these compounds are used to study enzyme interactions and cellular processes due to their specific binding properties .
Medicine
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is used as a local anesthetic in medical procedures.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is used in the development of antibiotics to treat bacterial infections.
Industry
Mecanismo De Acción
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Comparación Con Compuestos Similares
Similar Compounds
-
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate
-
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate: is unique due to its specific chemical structure that provides a rapid onset of action and a short duration of effect.
3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: is unique due to its resistance to β-lactamase enzymes, making it effective against β-lactamase-producing bacteria.
Propiedades
Número CAS |
575-52-0 |
|---|---|
Fórmula molecular |
C26H37ClN4O6S2 |
Peso molecular |
601.2 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H19ClN2O2.C13H18N2O4S2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h5-6,9H,3-4,7-8,15H2,1-2H3;4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19) |
Clave InChI |
QTSRNJOUSLIETA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


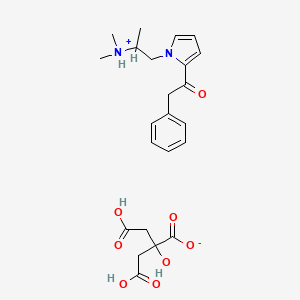

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)


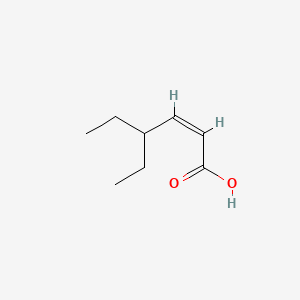

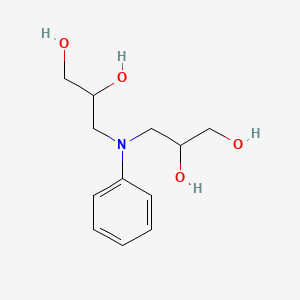

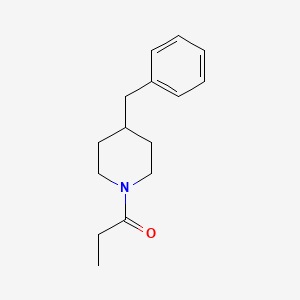
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
